

In Silico Modeling of DprE1 and DprE1-IN-2 Interaction: A Technical Guide

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Compound of Interest

Compound Name: *DprE1-IN-2*

Cat. No.: *B608917*

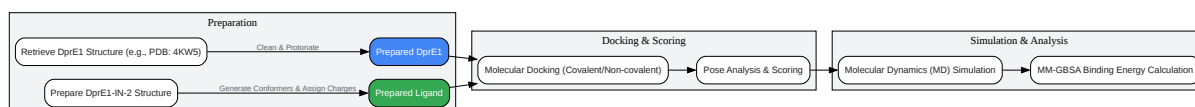
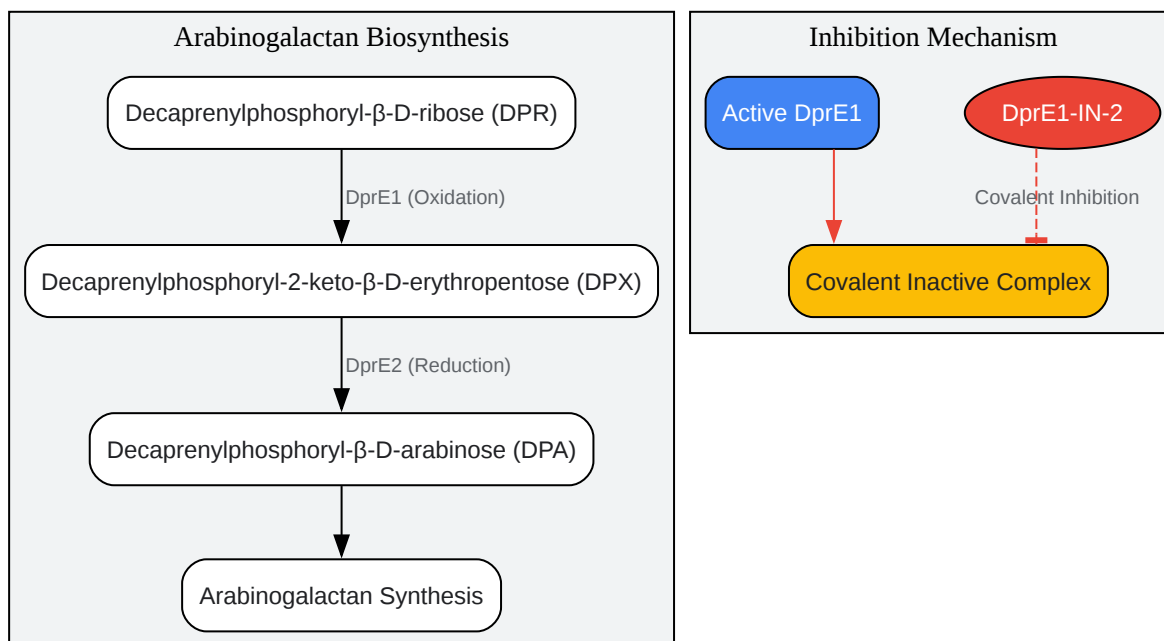
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) and its inhibitor, **DprE1-IN-2**. DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway of *Mycobacterium tuberculosis*, making it a prime target for novel anti-tuberculosis drugs.^{[1][2]} **DprE1-IN-2** is a potent inhibitor of this enzyme, and in silico modeling plays a crucial role in understanding its mechanism of action and in the development of new, more effective derivatives.

DprE1 Signaling Pathway and Inhibition

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA), an essential precursor for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.^{[1][3]} The inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.^[1] **DprE1-IN-2** belongs to the benzothiazinone class of inhibitors, which are known to act as suicide inhibitors by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.^{[4][5]}



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